High-Affinity Receptor Binding: CGP 64213 Exhibits >30,000-Fold Higher Affinity Than First-Generation Antagonist CGP 35348
GABAB receptor antagonist 2 (CGP 64213) demonstrates sub-nanomolar binding affinity (∼1 nM) for native GABAB receptors [1], which contrasts starkly with the micromolar affinity of the first-generation antagonist CGP 35348 (IC50 = 34 µM) [2]. This translates to an approximate 34,000-fold improvement in binding potency. [125I]CGP 64213 is employed as a high-resolution autoradiographic tool for mapping GABAB receptor distribution in brain tissue at concentrations where CGP 35348 would exhibit negligible specific binding [3].
| Evidence Dimension | Receptor Binding Affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | ∼1 nM (Ki / approximate affinity) |
| Comparator Or Baseline | CGP 35348: IC50 = 34 µM (34,000 nM) |
| Quantified Difference | Approximately 34,000-fold higher affinity |
| Conditions | Native GABAB receptor binding assay (rat cortical membranes) [2]; CGP 64213 affinity derived from radioligand binding studies [1]. |
Why This Matters
This extreme difference in affinity directly determines whether a compound is suitable for quantitative receptor mapping and autoradiography, making CGP 64213 the only viable choice among classical antagonists for high-resolution binding studies.
- [1] Kaupmann K, Huggel K, Heid J, et al. Ligands for expression cloning and isolation of GABA(B) receptors. Farmaco. 2001;56(1-2):85-89. View Source
- [2] Olpe HR, Karlsson G, Pozza MF, et al. CGP 35348: a centrally active blocker of GABAB receptors. Eur J Pharmacol. 1990;187(1):27-38. View Source
- [3] Calon F, Lavertu N, Lemieux AM, et al. 125I-CGP 64213 binding to GABA(B) receptors in the brain of monkeys: effect of MPTP and dopaminomimetic treatments. Synapse. 2000;37(3):227-235. View Source
